2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one
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Overview
Description
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) involves its interaction with specific molecular targets. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: A related compound with similar structural features.
2-Bromo-4-methylimidazole: Another imidazole derivative with bromine substitution.
2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone: A compound with a thienyl group instead of an imidazole ring.
Uniqueness
Ethanone,2-bromo-1-[2-(methylamino)-1H-imidazol-4-yl]-(9ci) is unique due to its specific substitution pattern and the presence of both bromine and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
88723-40-4 |
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Molecular Formula |
C6H8BrN3O |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C6H8BrN3O/c1-8-6-9-3-4(10-6)5(11)2-7/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
PAVHIJXMYDYXKN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
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